molecular formula C₁₆H₂₀N₂O₅ B1145481 Bispyridoxine CAS No. 19203-56-6

Bispyridoxine

Cat. No. B1145481
CAS RN: 19203-56-6
M. Wt: 320.34
InChI Key:
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Description

Bispyridoxine, also known as Pyridoxine Dimer, is a compound with the molecular formula C16H20N2O5 and a molecular weight of 320.34 . It is a dark grey solid and can be used as an analyte in synthetic preparation and analysis of photo- and heat-reaction products of vitamin B6 .


Molecular Structure Analysis

Bispyridoxine has a molecular formula of C16H20N2O5 . The specific structure analysis is not provided in the search results.


Physical And Chemical Properties Analysis

Bispyridoxine is a dark grey solid with a melting point greater than 166°C . The specific physical and chemical properties of Bispyridoxine are not detailed in the search results.

Scientific Research Applications

Antimicrobial Properties

Bispyridoxine derivatives have been found to exhibit significant antimicrobial properties . A series of 108 novel quaternary bis-ammonium pyridoxine derivatives were synthesized and thirteen of these compounds exhibited antibacterial and antifungal activity comparable or superior than miramistin, benzalkonium chloride, and chlorhexidine .

Antiseptic Development

The antimicrobial properties of Bispyridoxine make it a promising candidate for the development of new antiseptics . The leading compound 5c12 demonstrated considerable antibacterial activity on biofilm-embedded Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli or Pseudomonas aeruginosa, comparable or even higher than that of the benzalkonium chloride .

Cytotoxicity

Bispyridoxine derivatives have been found to demonstrate cytotoxicity comparable with miramistin and chlorhexidine on HEK-293 cells . They were three-fold less toxic when compared to benzalkonium chloride .

Membrane Permeability

Bispyridoxine has been found to increase the outer membrane permeability of Gram-negative bacteria . A strong dose-dependent response of 5c12 on the Gram-negative bacteria outer membrane penetration was observed .

Pharmaceutical Research

Bispyridoxine is used as a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .

Lipophilicity and Antibacterial Activity

A strong correlation between the lipophilicity and antibacterial activity of Bispyridoxine was found . The most active compounds had logP values in the range of 1–3, while compounds with logP > 6 and logP < 0 were almost inactive .

Mechanism of Action

Target of Action

Bispyridoxine, also known as Pyridoxine, is a form of Vitamin B6. It primarily targets various biological systems within the body, playing a crucial role in maintaining their normal functioning . More specifically, it is converted to Pyridoxal 5-phosphate in the body, an important coenzyme for the synthesis of amino acids and neurotransmitters .

Mode of Action

Bispyridoxine interacts with its targets by being converted into Pyridoxal 5-phosphate, which then acts as a coenzyme for various enzymatic reactions. These reactions include the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Biochemical Pathways

Bispyridoxine affects a biochemical pathway known as the salvage pathway . This pathway allows organisms to interconvert different forms of Vitamin B6 according to their needs. Pyridoxal 5’-phosphate, the biologically active form of Vitamin B6, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of neurotransmitters .

Pharmacokinetics

The pharmacokinetics of Bispyridoxine involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and metabolized in the liver to its active forms, Pyridoxal phosphate and Pyridoxamine phosphate . The metabolites are then excreted in the urine . The bioavailability of Bispyridoxine is influenced by these ADME properties.

Result of Action

The action of Bispyridoxine results in various molecular and cellular effects. It plays a crucial role in maintaining the biochemical homeostasis of the body . It is also essential for normal brain function as it is required for the synthesis of several neurotransmitters . Moreover, it is used medically for the treatment of Vitamin B6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .

Action Environment

The action, efficacy, and stability of Bispyridoxine can be influenced by various environmental factors. For instance, environmental pH can alter the efficiency of enzyme activity, including through disruption of hydrogen bonds that provide enzyme structure . Higher environmental temperatures can increase the rate of reaction by increasing the frequency of collisions between enzymes and substrates . Furthermore, the presence of certain molecules in the environment can serve as inhibitors and cofactors that can stop or start enzyme function .

properties

{ "Design of the Synthesis Pathway": "Bispyridoxine can be synthesized by coupling two molecules of pyridoxine through a linker molecule.", "Starting Materials": [ "Pyridoxine", "Linker molecule" ], "Reaction": [ "The linker molecule is first activated by reacting with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvent.", "The activated linker is then reacted with two molecules of pyridoxine in the presence of a base such as triethylamine (TEA) to form the bispyridoxine product.", "The product is then purified by column chromatography or recrystallization." ] }

CAS RN

19203-56-6

Molecular Formula

C₁₆H₂₀N₂O₅

Molecular Weight

320.34

synonyms

5-Hydroxy-2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]-6-methyl-3,4-pyridinedimethanol; 

Origin of Product

United States

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